Verrucarin J

Overview

Description

Verrucarin J is a trichothecene produced by Stachybotrys chartarum . It is a metabolite of the Myrothecium fungus family . It can grow in damp indoor environments and may contribute to health problems among building occupants . These Trichothecenes are lipophilic and thus the route of exposure can easily be through the skin, gut, and pulmonary mucosa .

Synthesis Analysis

Verrucarin J has been found to promote the synthesis of triacylglycerol (TAG), but inhibit the synthesis of fucoxanthin . The expression of key genes such as DGAT2D, GPAT2, LPAT2, and PAP involved in TAG synthesis and unsaturated fatty acids also increased after Verrucarin J treatments .Molecular Structure Analysis

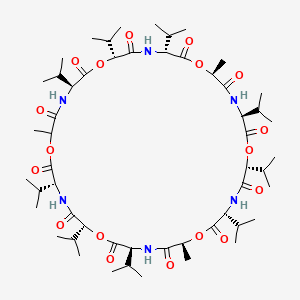

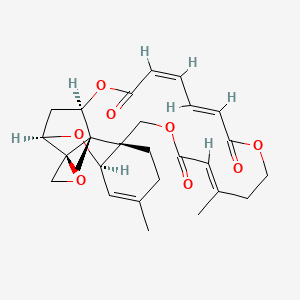

The molecular formula of Verrucarin J is C27H32O8 . Its molecular weight is 484.5 g/mol . The IUPAC name is (1R,3R,8R,12E,18E,20Z,24R,25S,26S)-5,13,25-trimethylspiro [2,10,16,23-tetraoxatetracyclo [22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2’-oxirane]-11,17,22-trione .Chemical Reactions Analysis

Verrucarin J has been found to induce apoptosis, DNA damage, and generation of reactive oxygen species (ROS) . It also significantly suppresses the expression of CSCs markers including ALDH1, LGR5, NANOG, and OCT4 in a dose-dependent manner .Physical And Chemical Properties Analysis

The molecular weight of Verrucarin J is 484.5 g/mol . It has a molecular formula of C27H32O8 .Scientific Research Applications

Verrucarin J: A Comprehensive Analysis of Scientific Research Applications

Pain Response Modulation: Verrucarin J plays a role in the pain response to inflammatory mediators and irritants such as mustard oil, cinnamaldehyde, and acrolein. It is also activated by menthol, suggesting its potential application in pain management and research into pain pathways .

Cancer Treatment Ovarian Cancer Focus: Research has shown that Verrucarin J significantly inhibits cell proliferation in both cisplatin-sensitive and cisplatin-resistant ovarian cancer cell lines. This points to its potential use as a therapeutic agent in treating ovarian cancer and possibly other cancers .

Targeting Cancer Stem Cells: Verrucarin J has been found to target both cancer cells and cancer stem cells, which are often responsible for cancer recurrence and resistance to treatment. This dual targeting could be crucial in developing more effective cancer treatments .

Inhibition of Photosynthesis in Algae: Studies have identified that Verrucarin J inhibits the growth of certain algae species by specifically inhibiting their photosynthesis process. This application could be relevant in controlling harmful algal blooms or studying photosynthetic mechanisms .

Mechanism of Action

Verrucarin J is a metabolite of the Myrothecium fungus family . It has been studied for its potential anti-cancer properties and its effects on various cellular processes .

Target of Action

Verrucarin J targets both cancer cells and cancer stem cells . It has shown significant inhibitory effects on cell proliferation in both cisplatin-sensitive and cisplatin-resistant cell lines . It also targets the ionotropic cannabinoid receptor, which is activated by delta (9)-tetrahydrocannabinol (THC), the psychoactive component of marijuana .

Mode of Action

Verrucarin J operates by generating reactive oxygen species (ROS) and inducing apoptosis in cancer cell lines . It also down-regulates the expression of cancer stem cell markers and inhibits Notch1, Wnt1, and Shh signaling genes in a dose-dependent manner .

Biochemical Pathways

Verrucarin J affects the pathways related to cell proliferation, apoptosis, and stem cell self-renewal . It increases the generation of ROS, which can lead to DNA damage and cell death . It also suppresses the expression of cancer stem cell markers and inhibits key signaling pathways involved in cell proliferation and stem cell maintenance .

Pharmacokinetics

It is known that the compound has a high potency and low systemic toxicity in glioblastoma treatment . Further pre-clinical evaluations such as pharmacokinetics, pharmacodynamics, and immune modulatory responses are needed .

Result of Action

Verrucarin J has been shown to significantly inhibit cell proliferation and induce apoptosis in cancer cell lines . It also suppresses the expression of cancer stem cell markers, leading to a decrease in the population of these cells . In addition, it inhibits tumor growth and metastasis in vivo .

Action Environment

The action of Verrucarin J can be influenced by environmental factors. For example, it has been found to promote neutral lipid accumulation in the marine diatom Phaeodactylum tricornutum . . tricornutum through specifically inhibiting photosynthesis . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental context.

Future Directions

properties

IUPAC Name |

(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32O8/c1-17-8-10-26-15-32-24(30)13-18(2)9-11-31-22(28)6-4-5-7-23(29)35-19-14-21(34-20(26)12-17)27(16-33-27)25(19,26)3/h4-7,12-13,19-21H,8-11,14-16H2,1-3H3/b6-4+,7-5-,18-13+/t19-,20-,21-,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCGYHWSYNQVHU-GYDJLPFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C3(CC1)COC(=O)C=C(CCOC(=O)C=CC=CC(=O)OC4C3(C5(CO5)C(C4)O2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C(/CCOC(=O)/C=C/C=C\C(=O)O[C@H]4[C@]3([C@]5(CO5)[C@@H](C4)O2)C)\C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Muconomycin B | |

CAS RN |

4643-58-7 | |

| Record name | Verrucarin J | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004643587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VERRUCARIN J | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62UBU5Q68G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

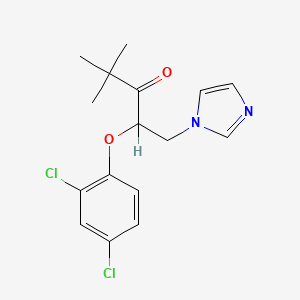

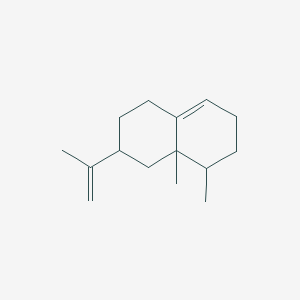

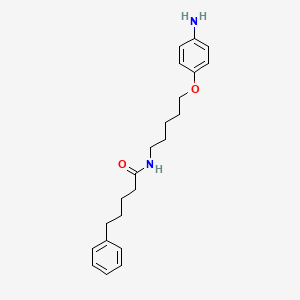

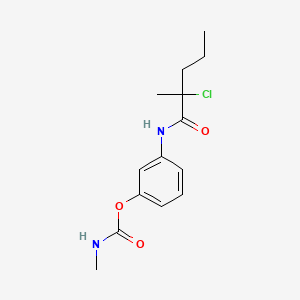

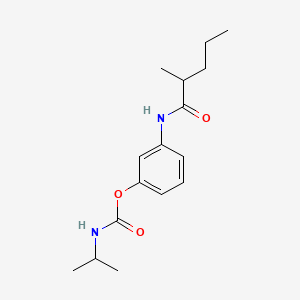

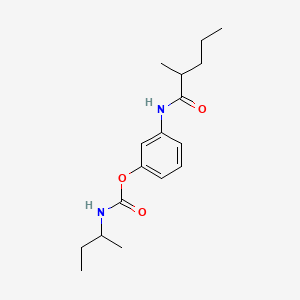

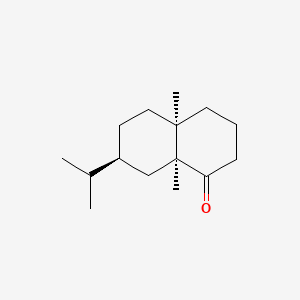

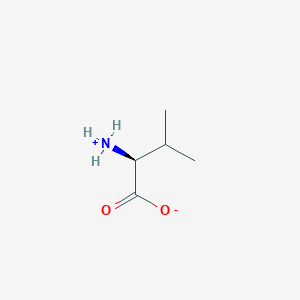

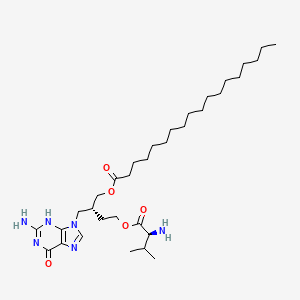

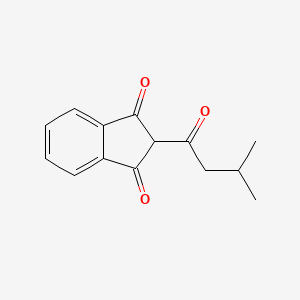

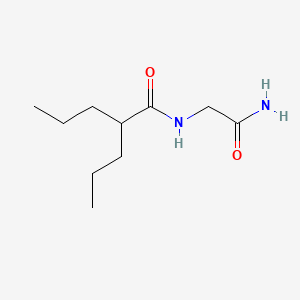

Feasible Synthetic Routes

Q & A

ANone: Verrucarin J has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Research indicates that it exerts its effects by targeting multiple signaling pathways involved in cell survival, proliferation, and metastasis. These pathways include:

- EGFR/AKT signaling pathway: Verrucarin J inhibits the activation of epidermal growth factor receptor (EGFR) and AKT, key regulators of cell growth and survival. []

- Notch1 signaling pathway: Verrucarin J suppresses Notch1 expression, which plays a crucial role in cell fate determination and has been implicated in cancer development and progression. [, ]

- Wnt signaling pathway: This pathway is involved in cell growth, differentiation, and stem cell maintenance, and Verrucarin J has been found to inhibit its activity. []

ANone: Verrucarin J exhibits promising activity against CSCs, a small subpopulation of cancer cells with enhanced self-renewal, tumor-initiating capacity, and resistance to conventional therapies. Studies demonstrate that Verrucarin J suppresses the expression of CSC markers, reduces the ALDH1+ CSC population, and inhibits spheroid formation, suggesting its potential to target and eliminate CSCs. []

ANone: Verrucarin J treatment leads to several downstream effects, including:

- Apoptosis induction: Verrucarin J triggers programmed cell death (apoptosis) in cancer cells, as evidenced by increased DNA damage and reactive oxygen species (ROS) generation. []

- Inhibition of cell proliferation and colony formation: Verrucarin J effectively reduces the growth and proliferation of cancer cells, hindering their ability to form colonies. []

- Suppression of invasion and migration: Verrucarin J impairs the invasive and migratory capabilities of cancer cells, suggesting its potential to prevent metastasis. []

ANone: The molecular formula of Verrucarin J is C27H32O8, and its molecular weight is 484.54 g/mol. [, ]

ANone: Verrucarin J and its derivatives typically display a characteristic (1)H NMR signal at δH ∼8, which can be used as a diagnostic feature for their identification. [] Additionally, mass spectrometry techniques such as FABMS are commonly employed for structure determination and analysis of Verrucarin J and related compounds. []

ANone: The provided research primarily focuses on the biological activity and toxicological aspects of Verrucarin J. There is limited information available regarding its material compatibility, catalytic properties, or applications in computational chemistry.

ANone: While the research provided does not extensively cover specific SAR studies on Verrucarin J, it does highlight the significance of the C-12-C-13 double bond for its cytotoxicity. For instance, 12,13-deoxyroridin E, a macrocyclic trichothecene with a double bond at C-12-C-13, exhibits significantly lower cytotoxicity compared to its epoxide counterpart, roridin E. [] This suggests that the presence and nature of functional groups at this position can significantly influence the biological activity of Verrucarin J and related compounds.

ANone: The provided research focuses on the isolation, identification, and biological evaluation of Verrucarin J. Information regarding its stability and formulation, compliance with SHE regulations, and pharmacokinetic/pharmacodynamic properties is limited in the provided abstracts.

ANone: Researchers have employed various cell-based assays to investigate the effects of Verrucarin J on cancer cells, including:

- Cell proliferation assays: These assays measure the rate of cell division and are used to determine the anti-proliferative activity of Verrucarin J. [, ]

- Apoptosis assays: These assays detect various markers of apoptosis, such as DNA fragmentation, caspase activation, and Annexin V staining, to confirm the ability of Verrucarin J to induce cell death. []

- Colony formation assays: These assays assess the ability of single cells to survive and proliferate into colonies, providing insights into the long-term effects of Verrucarin J on cell survival and tumorigenicity. []

- Migration and invasion assays: These assays evaluate the ability of cells to migrate through a porous membrane or invade a matrix, respectively, and are used to study the anti-metastatic potential of Verrucarin J. []

ANone: Verrucarin J has demonstrated promising antitumor activity in preclinical studies using mouse models:

- Xenograft models: Subcutaneous injection of human cancer cells into mice, followed by treatment with Verrucarin J, resulted in significant tumor growth inhibition compared to control groups. []

- ApcMin/+ mouse model: This model, which spontaneously develops intestinal polyps, was used to assess the chemopreventive potential of Verrucarin J. Treatment with Verrucarin J led to a substantial reduction in the number of intestinal polyps, indicating its ability to suppress tumor development. []

ANone: While the provided research highlights the potential therapeutic benefits of Verrucarin J, it primarily focuses on its mechanism of action and in vitro/in vivo efficacy. Information concerning resistance mechanisms, long-term toxicity, drug delivery strategies, and other aspects mentioned is limited in the provided abstracts.

ANone: Verrucarin J, along with Verrucarin H, Roridin D, and Roridin E, was isolated from cultures of Myrothecium verrucaria and Myrothecium roridum in the late 1960s. The structures of these compounds were elucidated, revealing their close relationship to the previously known Verrucarins A and B, all sharing the sesquiterpenoid alcohol Verrucarol as a structural element. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.